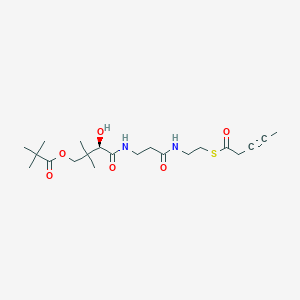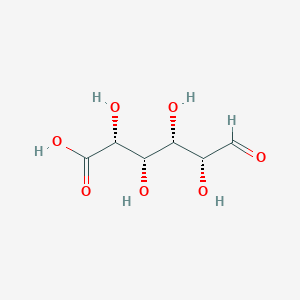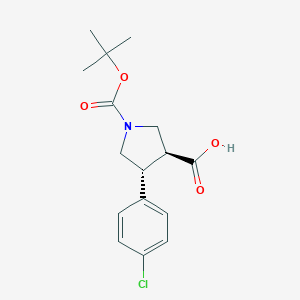
3-Chloro-2-iodobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).
Applications De Recherche Scientifique
-
Organic Chemistry
- Application : 2-Iodobenzoic acid is used as a precursor for the preparation of 2-Iodosobenzoic Acid (IBA) and 2-Iodoxybenzoic Acid (IBX), both used as mild oxidants .
- Method : The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . A convenient and practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
Pharmaceutical Sciences
-
Material Sciences
-
Protein Chemistry
-
Medicinal Chemistry
- Application : 2-Iodobenzoic acid plays a role in synthesizing radioiodinated esters and amides for adrenal imaging agents, as well as in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties .
- Method : The synthesis method involves starting with reactants including 2-oxo-1,2-diphenylethyl 2-iodobenzoate, using specific catalysts and conditions under blue LED irradiation to ensure a high yield of 100% for the final product .
- Results : In vivo experiments confirmed the efficacy of compound I·olamine in reducing brain infarction and alleviating neurological deficits in rats with middle cerebral artery occlusion .
-
Synthetic Chemistry
-
Detection of Sulfhydryl Groups in Proteins
-
Synthesis of Oligo (m -phenylene ethynylenes)
-
Synthesis of (±)-Lycoricidine
-
Synthesis of Various Detoxifiers of Organophosphorus Nerve Agents
-
Preparation of Oxidizing Reagents
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodobenzoic acid | |
CAS RN |
123278-03-5 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)







